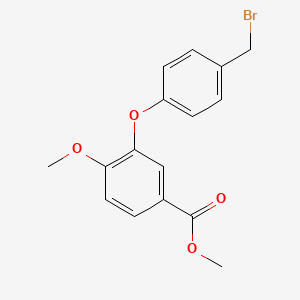

Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-[4-(bromomethyl)phenoxy]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRQYVJGDWSQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol to obtain 4-(bromomethyl)phenol. This intermediate is then reacted with 3-hydroxy-4-methoxybenzoic acid methyl ester under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include quinones and carboxylic acids.

Reduction: Products include primary alcohols and aldehydes.

Scientific Research Applications

Pharmaceuticals

Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate serves as a precursor in the synthesis of bioactive compounds. Its derivatives have been studied for potential therapeutic applications, including:

- Anticancer Agents: Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Drugs: The bromomethyl group enhances the compound's interaction with biological targets, leading to anti-inflammatory properties.

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals:

- Pesticides and Herbicides: Its derivatives can act as intermediates in the synthesis of pesticides, enhancing crop protection against pests and diseases.

- Plant Growth Regulators: Research indicates potential uses in modifying plant growth responses.

Synthesis and Characterization

A study demonstrated the synthesis of this compound through a multi-step process involving bromination and subsequent reactions with various nucleophiles. The final product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In another study, derivatives of this compound were evaluated for their biological activities against specific cancer cell lines. Results indicated that certain modifications to the bromomethyl group significantly enhanced cytotoxic effects, suggesting that structural variations can lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate and related compounds:

Structural and Functional Differences

Positional Isomerism

- Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS 70264-94-7) is a positional isomer of the target compound, differing in the placement of the bromomethyl and methoxy groups on the benzoate ring .

Heterocyclic Derivatives

- Compounds like 23 (from ) incorporate an isoxazole ring, which introduces nitrogen and oxygen heteroatoms. This modification significantly enhances biological activity, as demonstrated in antiproliferative assays against cancer cell lines . In contrast, the target compound’s bromomethyl group is more suited for functionalization rather than direct bioactivity.

Acrylate vs. Benzoate Esters

- Methyl 3-(4-(bromomethyl)phenyl)acrylate (CAS 946-99-6) replaces the benzoate ester with an acrylate group, enabling participation in radical polymerization reactions. This makes it valuable in material science for creating cross-linked polymers, whereas the target compound’s benzoate ester is more stable and suited for stepwise organic synthesis .

Reactivity and Stability

- The bromomethyl group in the target compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization. In contrast, Methyl 4-bromo-3-(methoxymethyl)benzoate (CAS 1141473-84-8) has a less labile bromo substituent, limiting its utility in substitution reactions but improving stability during storage .

- Compounds with hydrazone or sulfonyl groups (e.g., ) exhibit lower thermal stability due to hydrolytic sensitivity, whereas the target compound’s ester and ether linkages confer greater robustness under standard conditions .

Biological Activity

Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate, a compound with the CAS number 135303-89-8, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a bromomethyl phenyl substituent, contributing to its unique chemical properties. The molecular formula is C_{10}H_{11BrO_3 with a molecular weight of approximately 273.1 g/mol. The presence of bromine enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Calcium Channel Modulation : The compound has been shown to modulate calcium channel activity, particularly N-type and T-type channels. This modulation is significant in treating conditions such as pain, epilepsy, and hypertension .

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation. The structure-activity relationship analysis indicates that modifications to the benzene ring can enhance or reduce this inhibitory activity .

Anticancer Properties

This compound has demonstrated potent anticancer activity against various human cancer cell lines. A study reported significant cytotoxic effects against breast cancer (MCF-7) and leukemia cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, effective against both gram-positive and gram-negative bacteria. Its ability to disrupt bacterial cell membranes contributes to its efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the bromomethyl group plays a crucial role in enhancing the compound's biological activity. Variations in substituents on the benzene ring significantly affect potency:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Bromomethyl | High anticancer activity | Enhances reactivity |

| Methoxy | Moderate antimicrobial | Contributes to solubility |

| Hydroxyl | Low activity | Reduces binding affinity |

Case Studies

- Cytotoxicity Assessment : A study conducted on various derivatives of this compound showed that modifications at the para position significantly increased cytotoxicity against MCF-7 cells, highlighting the importance of structural modifications in drug design .

- Calcium Channel Blockade : Clinical trials investigating the efficacy of calcium channel blockers derived from this compound revealed promising results in managing neuropathic pain, supporting its potential application in pain management therapies .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(4-(bromomethyl)phenoxy)-4-methoxybenzoate?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or esterification. A typical approach involves reacting 4-(bromomethyl)phenol with methyl 3-hydroxy-4-methoxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Alternatively, bromomethylation of a preformed ester derivative using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) may be employed. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ ~6.8–7.5 ppm), and the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br). Coupling patterns in NOESY or HSQC can confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-ESI) verifies the molecular ion peak (C₁₆H₁₅BrO₄, [M+H]+ calc. 359.02) .

- IR Spectroscopy : Confirms ester carbonyl (~1700 cm⁻¹) and ether/methoxy stretches (~1250 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing regioisomers of this compound?

Methodological Answer: Regioisomeric ambiguity (e.g., para vs. ortho substitution) can arise due to similar NMR shifts. Advanced techniques include:

- 2D NMR (COSY, HMBC) : Correlates proton-proton and long-range C-H coupling to distinguish substitution patterns .

- X-ray Crystallography : Definitive structural elucidation, as demonstrated for related methoxyphenoxy benzoates in crystallographic studies .

- Computational Modeling : DFT calculations predict chemical shifts, aiding assignment of ambiguous signals .

Q. What mechanistic insights govern the reactivity of the bromomethyl group in further derivatization?

Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (SN2) or elimination (E2) under varied conditions:

- SN2 Reactions : React with amines (e.g., morpholine) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium intermediates for drug candidates .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

Kinetic studies (e.g., variable-temperature NMR) can quantify reaction rates and competing pathways .

Q. How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer: The bromomethyl group enables modular synthesis of pharmacophores. Examples include:

- Anticancer Agents : Conjugation with pyridinone or triazine moieties (via alkylation) to target kinase inhibitors, as seen in analogs from Monash University studies .

- Antimicrobials : Functionalization with sulfonamide or fluorinated groups enhances bioactivity, guided by structure-activity relationship (SAR) studies .

Biological assays (e.g., enzyme inhibition, cytotoxicity) validate therapeutic potential .

Q. What strategies mitigate instability of the bromomethyl group during storage or reactions?

Methodological Answer:

- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis or radical degradation .

- Reaction Optimization : Use stabilizing agents (e.g., BHT) in radical-involved reactions. Avoid prolonged exposure to light/moisture .

- In Situ Generation : Prepare the bromomethyl intermediate immediately before use to minimize decomposition .

Data Analysis and Experimental Design

Q. How should researchers handle discrepancies in biological activity between analogs?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., para-bromo vs. ortho-bromo derivatives) to identify structural determinants of activity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., M1 muscarinic receptor) to rationalize activity differences .

- Proteomic Profiling : Use mass spectrometry-based proteomics to map off-target effects .

Q. What computational tools predict the compound’s solubility and reactivity?

Methodological Answer:

- LogP Prediction : Tools like MarvinSketch or ACD/Labs estimate hydrophobicity (logP ~2.5–3.0), guiding solvent selection .

- Reactivity Modeling : DFT (Gaussian, ORCA) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Safety and Handling

Q. What precautions are essential when handling the bromomethyl moiety?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid alkylation-induced skin/eye damage .

- Ventilation : Perform reactions in fume hoods due to volatile brominated byproducts .

- Waste Disposal : Quench residual bromomethyl groups with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.